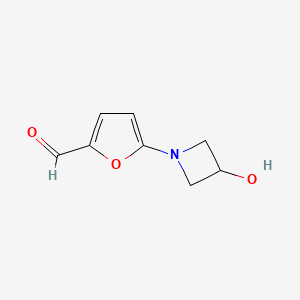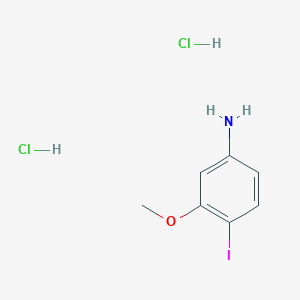![molecular formula C10H12ClNO3S B13190112 2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)
2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-formylethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .
化学反应分析
Types of Reactions
2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to yield the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Solvents: Dichloromethane, tetrahydrofuran, and acetonitrile are frequently used solvents.
Catalysts: Bases like triethylamine or pyridine are often employed to facilitate reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfonic Acids: Formed by hydrolysis.
科学研究应用
2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride has several applications in scientific research:
作用机制
The mechanism of action of 2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives . The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
相似化合物的比较
Similar Compounds
4-Methylbenzenesulfonyl chloride: Shares the sulfonyl chloride functional group but lacks the formamidoethane moiety.
N-Formylethylamine: Contains the formamidoethane moiety but lacks the sulfonyl chloride group.
属性
分子式 |
C10H12ClNO3S |
|---|---|
分子量 |
261.73 g/mol |
IUPAC 名称 |
2-[(4-methylbenzoyl)amino]ethanesulfonyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-8-2-4-9(5-3-8)10(13)12-6-7-16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13) |
InChI 键 |
QPQAGOXIXZKWLO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![1-Amino-3-[1-(aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13190109.png)
